2,3-Difluoro-5-(methoxycarbonyl)benzoic acid
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Overview
Description
2,3-Difluoro-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6F2O4 and a molecular weight of 216.14 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid typically involves the introduction of fluorine atoms and a methoxycarbonyl group onto a benzoic acid derivative. One common method involves the use of fluorinating agents and esterification reactions. For example, 2,3-difluorobenzoic acid can be synthesized by the reaction of 2,3-difluorotoluene with a suitable oxidizing agent . The methoxycarbonyl group can then be introduced through esterification using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps such as fluorination, esterification, and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Esterification: Methanol and sulfuric acid are commonly used for esterification reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while esterification can produce various esters .
Scientific Research Applications
2,3-Difluoro-5-(methoxycarbonyl)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxycarbonyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound useful in research and development .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzoic acid: Similar structure but lacks the methoxycarbonyl group.
3,4-Difluoro-5-(methoxycarbonyl)benzoic acid: Similar structure with different fluorine atom positions.
2,4-Difluoro-5-(methoxycarbonyl)benzoic acid: Similar structure with different fluorine atom positions.
Uniqueness
2,3-Difluoro-5-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the presence of the methoxycarbonyl group. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2,3-difluoro-5-methoxycarbonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c1-15-9(14)4-2-5(8(12)13)7(11)6(10)3-4/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSMQSGZGVHPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822660-61-6 |
Source
|
Record name | 2,3-difluoro-5-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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